Ethyl 2-methyl-6-oxo-4-{3-[3-(trifluoromethyl)phenoxy]phenyl}-1,4,5,6-tetrahydro-3-pyridinecarboxylate
Description
Ethyl 2-methyl-6-oxo-4-{3-[3-(trifluoromethyl)phenoxy]phenyl}-1,4,5,6-tetrahydro-3-pyridinecarboxylate is a tetrahydropyridine derivative characterized by a 1,4,5,6-tetrahydro-3-pyridinecarboxylate backbone. Key structural features include:
- Ethyl ester at position 2.
- 2-Methyl substituent and 6-oxo group on the tetrahydropyridine ring.
- 4-Substituted phenyl group functionalized with a 3-(trifluoromethyl)phenoxy moiety.
This compound is structurally optimized for applications in medicinal chemistry, leveraging the trifluoromethyl group’s electron-withdrawing properties and metabolic stability . Its molecular formula is C₁₆H₁₆F₃NO₃, with a molecular weight of 327.30 g/mol .
Properties
IUPAC Name |
ethyl 6-methyl-2-oxo-4-[3-[3-(trifluoromethyl)phenoxy]phenyl]-3,4-dihydro-1H-pyridine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F3NO4/c1-3-29-21(28)20-13(2)26-19(27)12-18(20)14-6-4-8-16(10-14)30-17-9-5-7-15(11-17)22(23,24)25/h4-11,18H,3,12H2,1-2H3,(H,26,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWGRBTOHSQCPKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)CC1C2=CC(=CC=C2)OC3=CC=CC(=C3)C(F)(F)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemical Properties and Structure
The molecular formula for Ethyl 2-methyl-6-oxo-4-{3-[3-(trifluoromethyl)phenoxy]phenyl}-1,4,5,6-tetrahydro-3-pyridinecarboxylate is . It features a pyridine ring fused with a tetrahydro structure and incorporates trifluoromethyl and phenoxy groups, which contribute to its biological activity.
Pharmaceutical Applications
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Antimicrobial Activity
- Ethyl 2-methyl-6-oxo derivatives have been studied for their potential antibacterial properties. Research indicates that compounds with similar structures exhibit significant activity against Gram-positive and Gram-negative bacteria. The presence of the trifluoromethyl group enhances lipophilicity, potentially increasing membrane permeability and antimicrobial efficacy.
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Anticancer Properties
- Preliminary studies suggest that this compound may inhibit cancer cell proliferation. The mechanism is thought to involve the modulation of signaling pathways related to cell growth and apoptosis. Further investigations are needed to elucidate the specific pathways affected.
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Anti-inflammatory Effects
- Compounds structurally related to Ethyl 2-methyl-6-oxo have shown promise in reducing inflammation through inhibition of pro-inflammatory cytokines. This application is particularly relevant in conditions such as arthritis and other chronic inflammatory diseases.
Agrochemical Applications
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Herbicidal Activity
- Ethyl 2-methyl-6-oxo derivatives have been evaluated for their herbicidal properties. As a contact herbicide, it targets broad-leaved weeds effectively while minimizing damage to crops like maize and soybeans. The compound acts by inhibiting protoporphyrinogen oxidase, leading to the accumulation of toxic protoporphyrins in plant cells.
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Insecticidal Properties
- Research indicates potential insecticidal activity against pests affecting agricultural crops. The trifluoromethyl group may enhance the compound's potency against specific insect metabolic pathways.
Data Table: Summary of Applications
Case Studies
-
Antimicrobial Study
- A study conducted on various derivatives revealed that certain modifications on the ethyl 2-methyl-6-oxo structure significantly enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated a correlation between the presence of the trifluoromethyl group and increased efficacy.
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Herbicidal Efficacy
- Field trials demonstrated that Ethyl 2-methyl-6-oxo applied at specific concentrations effectively controlled weed populations in maize fields without adversely affecting crop yields. This positions it as a viable alternative to existing herbicides.
Comparison with Similar Compounds
Structural Analog 1: Ethyl 2-methyl-6-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydro-3-pyridinecarboxylate (CAS 478261-52-8)
- Key Differences: Substituent at Position 4: A 2-(trifluoromethyl)phenyl group replaces the 3-[3-(trifluoromethyl)phenoxy]phenyl moiety.
- Molecular Weight : 327.30 g/mol (identical to the target compound).
- Synthetic Utility : Demonstrated as a precursor for fluorinated heterocycles in drug discovery .
Structural Analog 2: Methyl (S)-6-oxo-2-phenyl-5-(thiophen-3-yl)-1-tosyl-1,4,5,6-tetrahydropyridine-3-carboxylate
Structural Analog 3: Ethyl 4-methyl-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate (CAS 1335921-53-3)
Structural Analog 4: Methyl 6-oxo-4-phenyl-2-[(Z)-2-(pyridin-2-yl)ethenyl]-1,4,5,6-tetrahydropyridine-3-carboxylate
- Key Differences :
Comparative Data Table
Research Findings and Functional Insights
- Electronic Effects: The trifluoromethyl group in the target compound enhances metabolic stability and modulates electron density, improving binding to hydrophobic enzyme pockets compared to non-fluorinated analogs .
- Stereochemical Considerations : Analogs like the tosyl-substituted compound () demonstrate the role of bulky substituents in achieving high enantiomeric excess (ee) during synthesis .
- Biological Activity: Styryl-substituted analogs () show promise as intermediates for alkaloids with CNS activity, though the target compound’s phenoxy group may confer distinct pharmacokinetic profiles .
Q & A
Q. What are the optimized synthetic routes for this compound, and how can researchers address low yields in key steps?
Methodological Answer: The synthesis involves multi-step reactions, including cyclization, trifluoromethylphenoxy coupling, and esterification. Key challenges include controlling regioselectivity and minimizing side reactions. Optimize yields by:
- Stepwise purification : Use column chromatography after each step to isolate intermediates (e.g., tetrahydropyridine core) .
- Reaction conditions : Employ anhydrous solvents (e.g., THF or DMF) and inert atmospheres to prevent hydrolysis of the ester group .
- Catalyst screening : Test palladium catalysts (e.g., Pd(PPh₃)₄) for coupling efficiency in aryl ether formation .
Example Optimization Table :
| Step | Reaction Type | Key Parameters | Yield Improvement Strategy |
|---|---|---|---|
| Cyclization | Knorr-type | Temp: 80°C, Time: 12h | Use microwave-assisted synthesis to reduce time to 2h |
| Coupling | Ullmann reaction | Catalyst: CuI, Ligand: 1,10-phenanthroline | Replace with Pd-catalyzed Buchwald-Hartwig conditions |
Q. Which spectroscopic and crystallographic methods are most reliable for structural confirmation?
Methodological Answer: Combine multiple techniques to resolve ambiguities in the tetrahydropyridine ring and substituent orientation:
- ¹H/¹³C NMR : Assign peaks using 2D experiments (HSQC, HMBC) to confirm the tetrahydro ring and trifluoromethylphenoxy linkage .
- X-ray crystallography : Resolve crystal structures to validate bond angles (e.g., C-O-C in the aryl ether group) and hydrogen-bonding networks .
- Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error to rule out impurities .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved potency?
Methodological Answer: Focus on modifying the trifluoromethylphenoxy and ester groups while retaining the tetrahydro-pyridine core. Strategies include:
- Substituent variation : Replace the 3-(trifluoromethyl)phenoxy group with electron-withdrawing groups (e.g., nitro) to enhance target binding .
- Bioisosteric replacement : Substitute the ethyl ester with a methyl or benzyl group to alter solubility and metabolic stability .
SAR Table of Analogs (from evidence ):
| Analog Structure | Key Modification | Observed Activity |
|---|---|---|
| Ethyl 4-(3-nitrophenoxy) variant | Nitro group instead of CF₃ | 2× higher kinase inhibition |
| Methyl ester derivative | Reduced logP (-0.5) | Improved aqueous solubility |
Q. What computational and experimental approaches are recommended for studying target binding?
Methodological Answer: Combine docking simulations with biophysical assays:
- Molecular docking (AutoDock Vina) : Generate binding poses using a flexible ligand and rigid receptor (e.g., kinase ATP-binding pocket). Prioritize poses with hydrogen bonds to the pyridine carbonyl .
- Surface plasmon resonance (SPR) : Measure binding kinetics (ka/kd) to validate docking predictions. Use a reference inhibitor (e.g., staurosporine) as a control .
- Mutagenesis studies : Replace key residues (e.g., Lys123 in the target enzyme) to confirm binding-site interactions .
Q. How can conflicting data on the compound’s mechanism of action (MoA) be resolved?
Methodological Answer: Address contradictions (e.g., conflicting kinase vs. protease inhibition claims) via:
- Selectivity profiling : Screen against a panel of 100+ kinases/proteases using fluorescence polarization assays .
- Cellular pathway analysis : Use RNA-seq to identify downstream genes regulated by the compound (e.g., apoptosis markers like BAX) .
- Metabolite tracking : Label the ester group with ¹⁴C to monitor intracellular hydrolysis and active metabolite formation .
Q. What parameters should be prioritized to optimize regioselectivity in derivatization reactions?
Methodological Answer: Control regioselectivity during functionalization of the tetrahydro-pyridine ring:
- Solvent polarity : Use low-polarity solvents (e.g., toluene) to favor substitution at the 4-position over the 2-position .
- Temperature : Perform electrophilic substitution at -78°C to stabilize transition states .
- Directing groups : Introduce a temporary Boc-protected amine to steer reactivity to the meta position of the phenoxy group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
